molecular formula C13H22N2OS B13379918 6-methyl-5-pentyl-2-propylsulfanyl-1H-pyrimidin-4-one

6-methyl-5-pentyl-2-propylsulfanyl-1H-pyrimidin-4-one

Cat. No.: B13379918
M. Wt: 254.39 g/mol
InChI Key: QHUYHTZGHRQRIL-UHFFFAOYSA-N
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Description

6-methyl-5-pentyl-2-propylsulfanyl-1H-pyrimidin-4-one is a chemical compound with the molecular formula C13H22N2OS It is a pyrimidinone derivative, characterized by the presence of a methyl group at the 6th position, a pentyl group at the 5th position, and a propylsulfanyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-pentyl-2-propylsulfanyl-1H-pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 6-methyl-5-pentyl-2-thiouracil with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-pentyl-2-propylsulfanyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form corresponding alcohols.

    Substitution: The methyl, pentyl, and propylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-methyl-5-pentyl-2-propylsulfanyl-1H-pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-methyl-5-pentyl-2-propylsulfanyl-1H-pyrimidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the propylsulfanyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-5-pentyl-2-thiouracil: Similar structure but lacks the propylsulfanyl group.

    6-methyl-5-pentyl-2-propylsulfanyl-1H-pyrimidin-2-one: Similar structure but with a different position of the carbonyl group.

    6-methyl-5-pentyl-2-propylsulfanyl-1H-pyrimidin-4-thione: Similar structure but with a thione group instead of a carbonyl group.

Uniqueness

6-methyl-5-pentyl-2-propylsulfanyl-1H-pyrimidin-4-one is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the propylsulfanyl group at the 2nd position and the carbonyl group at the 4th position differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C13H22N2OS

Molecular Weight

254.39 g/mol

IUPAC Name

4-methyl-5-pentyl-2-propylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H22N2OS/c1-4-6-7-8-11-10(3)14-13(15-12(11)16)17-9-5-2/h4-9H2,1-3H3,(H,14,15,16)

InChI Key

QHUYHTZGHRQRIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)SCCC)C

Origin of Product

United States

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